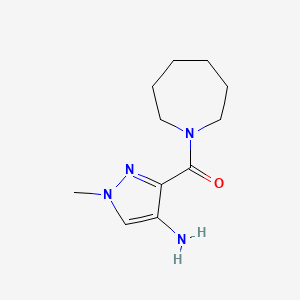

3-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine

Descripción

3-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at the 1-position, an amine group at the 4-position, and an azepane-1-carbonyl substituent at the 3-position.

The molecular formula is inferred as C₁₂H₂₀N₄O, with a molecular weight of 248.32 g/mol. Key functional groups include the pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms), the carboxamide linkage (azepane-1-carbonyl), and the primary amine, which collectively enable hydrogen bonding and targeted interactions in biological systems.

Propiedades

IUPAC Name |

(4-amino-1-methylpyrazol-3-yl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-14-8-9(12)10(13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGLXIDOEVOAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N2CCCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of azepane-1-carbonyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that 3-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine significantly inhibits the proliferation of various cancer cell lines. The mechanism involves the inhibition of specific kinases essential for cancer cell growth, showcasing the compound's potential as an anticancer agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in inflammation. In vitro studies have shown that this compound exhibits potent anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs .

Antioxidant Potential

The antioxidant activity of the compound has been investigated, revealing its ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

A controlled study tested the anticancer efficacy of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency against tumor growth. Structural modifications were found to enhance selectivity towards cancer cells.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between the compound and carbonic anhydrase isoforms. Kinetic assays revealed that this compound binds effectively to the active site of CA IX, demonstrating competitive inhibition. Molecular docking studies confirmed the importance of the azepane moiety in enhancing enzyme interaction, suggesting potential applications in enzyme-targeted therapies .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues

Key Observations :

- Azepane vs. Piperidine : The azepane group in the target compound offers a larger, more flexible ring compared to piperidine derivatives (e.g., ), which may enhance binding to larger enzyme pockets or improve solubility.

- Electron-Withdrawing Groups : Compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine prioritize metabolic stability due to fluorine’s electron-withdrawing effects, whereas the azepane carboxamide in the target compound may balance lipophilicity and hydrogen-bonding capacity.

- Phenoxy Substituents: 3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine demonstrates the impact of aromatic substituents on bulk and halogen bonding, contrasting with the aliphatic azepane group.

Actividad Biológica

3-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 222.29 g/mol

- CAS Number : 1477939-89-1

Biological Activity Overview

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound in focus has been studied for its potential effects on various biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound ID | IC (μg/mL) | COX Selectivity Index |

|---|---|---|

| Compound A | 71.11 | 8.22 |

| Compound B | 60.56 | 9.31 |

| Compound C | 54.65 | >10 |

These findings suggest that modifications in the pyrazole structure can enhance its anti-inflammatory potency and selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

Anticancer Properties

In vitro studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For example, a study reported that certain pyrazole compounds exhibited GI values in the nanomolar range against human tumor cell lines, indicating strong antiproliferative activity.

Table 2: Antiproliferative Activity of Pyrazole Derivatives

| Compound ID | Cell Line Tested | GI (nM) |

|---|---|---|

| Compound D | A549 (Lung Cancer) | 50 |

| Compound E | MCF7 (Breast Cancer) | 75 |

| Compound F | HeLa (Cervical Cancer) | 100 |

These results highlight the potential of pyrazole derivatives as candidates for cancer therapy, warranting further investigation into their mechanisms of action and efficacy .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets:

- COX Inhibition : The inhibition of COX enzymes leads to decreased production of pro-inflammatory prostaglandins.

- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in malignant cells.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Case Study 1 : A derivative similar to this compound was tested in a carrageenan-induced rat paw edema model, demonstrating significant reduction in inflammation compared to control groups.

- Case Study 2 : In a study involving human cancer cell lines, a series of pyrazole compounds were evaluated for their cytotoxic effects, revealing that specific structural modifications enhanced their anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.